molecular formula C11H14ClNO B7589865 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide

2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide

Cat. No. B7589865
M. Wt: 211.69 g/mol
InChI Key: GEYNRLZNIPIVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide, also known as CDMMA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a type of amide compound that has a chloro group and two methyl groups attached to a phenyl ring. CDMMA has been shown to have potential applications in medicine and other fields, making it an important topic for scientific research.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biological processes. It has been shown to have activity against a wide range of cancer cell lines, suggesting that it may have a broad spectrum of activity against different types of cancer.
Biochemical and Physiological Effects:
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of other compounds. It is also relatively easy to synthesize, making it a cost-effective starting material for research. However, 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide can be toxic in high doses, and care must be taken when handling it in the lab.

Future Directions

There are a number of potential future directions for research on 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide, including the development of new drugs and other biologically active compounds. It may also be possible to modify the structure of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide to improve its activity against specific types of cancer or other diseases. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide and its potential applications in medicine and other fields.

Synthesis Methods

2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with methyl acetate in the presence of a chlorinating agent such as thionyl chloride. Another method involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. Both methods have been shown to be effective in producing high yields of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide.

Scientific Research Applications

2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis, as well as in the development of new drugs and other biologically active compounds. 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been shown to have potential applications in the treatment of cancer, as well as in the development of new antibiotics and antiviral agents.

properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-4-5-10(9(2)6-8)13(3)11(14)7-12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYNRLZNIPIVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide

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